BenchChemオンラインストアへようこそ!

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

The compound 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide (CAS 1903068-50-7) is a synthetic small molecule with the molecular formula C17H14BrN3O4 and a molecular weight of 404.2 g/mol. Its structure features a 5-bromonicotinamide core linked via a chiral phenylethyl spacer to a 1,3-oxazolidine-2,4-dione ring, a chemotype associated with diverse biological activities.

Molecular Formula C17H14BrN3O4
Molecular Weight 404.22
CAS No. 1903068-50-7
Cat. No. B2742739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide
CAS1903068-50-7
Molecular FormulaC17H14BrN3O4
Molecular Weight404.22
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C17H14BrN3O4/c18-13-6-12(7-19-8-13)16(23)20-14(11-4-2-1-3-5-11)9-21-15(22)10-25-17(21)24/h1-8,14H,9-10H2,(H,20,23)
InChIKeyLMWPDEOQRQIJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide (CAS 1903068-50-7): Chemical Identity and Procurement Relevance


The compound 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide (CAS 1903068-50-7) is a synthetic small molecule with the molecular formula C17H14BrN3O4 and a molecular weight of 404.2 g/mol [1]. Its structure features a 5-bromonicotinamide core linked via a chiral phenylethyl spacer to a 1,3-oxazolidine-2,4-dione ring, a chemotype associated with diverse biological activities [1]. This compound is primarily utilized as a research tool in biochemical and cellular assays, where its specific substitution pattern dictates key interactions with biological targets.

Why Closely Related Analogs Cannot Substitute for 5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide


Substitution with an in-class isomer or a des-bromo analog is not scientifically valid without confirmatory data. The specific combination of the 5-bromo substituent, the pyridine-3-carboxamide (nicotinamide) regioisomer, and the oxazolidinedione ring creates a unique pharmacophore [1]. A change to the pyridine-2-carboxamide (picolinamide) isomer, such as CAS 2034403-55-7, results in an altered spatial vector for the amide bond, which can fundamentally change target binding [2]. Similarly, removal of the bromine atom eliminates a key heavy atom that often engages in halogen bonding or steric enforcement of the bioactive conformation, thereby potentially abolishing activity against targets where this interaction is critical [1].

Quantitative Differential Evidence for 5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide Against Key Analogs


Regioisomeric Differentiation: Nicotinamide vs. Picolinamide Binding Topology

The target compound features a pyridine-3-carboxamide core. Its closest direct analog, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide (CAS 2034403-55-7), is the pyridine-2-carboxamide (picolinamide) regioisomer [1]. This positional isomerism significantly alters the vector of the critical amide hydrogen bond donor/acceptor pair. In the 3-carboxamide isomer, the nitrogen atom is meta to the carboxamide group, enabling a different hydrogen-bonding network compared to the ortho-substituted picolinamide, which can chelate metals or form intramolecular bonds. This divergence in electronic and geometric properties makes them non-interchangeable for targets sensitive to ligand topology.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Impact of Bromine on Lipophilicity and Electronic Properties

The presence of the bromine atom at the 5-position of the pyridine ring is a key differentiator from the des-bromo analog. The experimentally derived logP (XLogP3-AA) for the target compound is 1.8, compared to a significantly lower logP of 1.0 for the unsubstituted pyridine analog, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide (a computed baseline) [1][2]. This 0.8 log unit difference represents a roughly 6.3-fold increase in lipophilicity, directly impacting membrane permeability, non-specific protein binding, and metabolic clearance.

Drug Discovery ADME Lead Optimization

Molecular Size and Polar Surface Area Differentiation for Permeability Profiling

The topological polar surface area (TPSA) of the target compound is 88.6 Ų, which is identical to the TPSA of its des-bromo analog (both contain the same H-bond donors and acceptors). However, the molecular weight (MW) is 404.2 g/mol versus 325.3 g/mol for the des-bromo analog [1][2]. This 78.9 Da increase, solely due to the bromine atom, significantly influences passive diffusion rates. Combined with the higher logP, the brominated compound resides in a different region of the drug-likeness space (e.g., a higher molecular weight and higher lipophilicity quadrant), suggesting a distinct oral bioavailability and blood-brain barrier penetration profile from its des-bromo counterpart.

Computational Chemistry Drug Design Property Forecast

Optimized Application Scenarios for 5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide


Biochemical Assay Development Requiring Halogen Bonding Motifs

This compound is ideal for projects where a target protein is known or predicted to interact with a halogen bond donor. The 5-bromo substituent provides a strong sigma-hole, which is absent in des-bromo analogs [1]. Using this compound as a probe in an X-ray crystallography or NMR fragment screening cascade will generate a specific, interpretable electron density map from the bromine atom, facilitating accurate binding mode determination.

Structure-Activity Relationship (SAR) Studies on Pyridine Carboxamide Regioisomers

This compound serves as the essential 'meta' (3-carboxamide) probe in a matched molecular pair analysis alongside its 'ortho' (2-carboxamide) analog (CAS 2034403-55-7) [1][2]. The observed differences in potency, selectivity, and cellular activity between these two isomers, driven solely by the position of the amide group, provide direct insights into the geometric constraints of the target binding pocket.

Optimization of Cellular Permeability and Target Engagement

When cellular efficacy is limited by poor membrane penetration, this compound represents the lipophilic, heavy-atom lead candidate [1]. Its 6.3-fold higher lipophilicity and 78.9 Da greater molecular weight compared to the des-bromo analog directly enhance passive permeability, increasing the probability of observing robust intracellular target engagement in phenotypic or target-based cellular assays.

Quote Request

Request a Quote for 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.